molecular formula C20H23FN2O3 B2875667 2-(4-fluorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide CAS No. 954246-03-8

2-(4-fluorophenoxy)-N-(2-(2-phenylmorpholino)ethyl)acetamide

Cat. No.: B2875667
CAS No.: 954246-03-8
M. Wt: 358.413
InChI Key: ZZEXWZGKRGXWPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenol, amine, and acyl chloride precursors .

Scientific Research Applications

Synthesis and Characterization

Novel compounds, including variations of phenoxy acetamide derivatives, have been synthesized and characterized to explore their potential applications. For instance, the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides has been reported, providing foundational knowledge for further exploration of similar compounds (Yang Man-li, 2008). Similarly, the synthesis and characterization of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a potential anti-inflammatory and antidyslipidemic agent, demonstrate the broad potential of phenoxy acetamide derivatives in therapeutic applications (Gabriel Navarrete-Vázquez et al., 2011).

Biological Activities

Several studies have evaluated the biological activities of phenoxy acetamide derivatives, indicating their potential as anticancer, anti-inflammatory, and analgesic agents. A study on the synthesis and pharmacological assessment of novel acetamide derivatives, including phenoxy acetamide derivatives, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani et al., 2016). Another research highlighted the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives, further emphasizing the therapeutic potential of these compounds (P. Rani et al., 2014).

Photocatalytic and Environmental Applications

The potential of phenoxy acetamide derivatives extends beyond biomedical applications to include photocatalytic and environmental benefits. For example, the photocatalytic degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles under UV light suggests the utility of similar acetamide derivatives in environmental remediation processes (N. Jallouli et al., 2017).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXWZGKRGXWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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